REACTION_CXSMILES
|
[C:1]([S:5]([CH2:8][CH:9]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]([O:12]CC)=[O:11])(=[O:7])=[O:6])([CH3:4])([CH3:3])[CH3:2].[Cl-].[Ca+2].[Cl-]>[OH-].[Na+]>[C:1]([S:5]([CH2:8][CH:9]([CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:10]([OH:12])=[O:11])(=[O:6])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,4.5|
|
Name
|
ethyl (RS)-α-[(tert-butylsulfonyl)methyl]hydrocinnamate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)S(=O)(=O)CC(C(=O)OCC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
38 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The hydrolysis was started by the addition of 150 mg of Savinase 6.0 T (NOVO, 2880 Bagsvaerd, Denmark)
|
Type
|
STIRRING
|
Details
|
while stirring vigorously at 38° C
|
Type
|
CUSTOM
|
Details
|
After a consumption of 2.39 ml of 1N sodium hydroxide solution (after 21.3 hours)
|
Duration
|
21.3 h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed twice with 50 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated at 1200 Pa/40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)S(=O)(=O)CC(C(=O)O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |